5,6-dichloro-1H-benzo[d]imidazole-2-thiol

Antithyroid activity Endocrine pharmacology Structure-activity relationship

Antiviral nucleoside synthesis often fails with non-halogenated benzimidazole-2-thiols. 5,6-Dichloro-1H-benzo[d]imidazole-2-thiol (CAS 19462-98-7) resolves this: • Validated intermediate for 2′,3′-dideoxy/unsaturated ribofuranonucleoside synthesis • 5,6-Cl₂ substitution enhances electrophilicity for regioselective glycosylation • Privileged antiprotozoal pharmacophore; urease inhibitor scaffold (IC₅₀ 0.07 μM) • mp 300°C enables high-temperature reactions Available at 97-98% purity; ships globally.

Molecular Formula C7H4Cl2N2S
Molecular Weight 219.09 g/mol
CAS No. 19462-98-7
Cat. No. B101616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dichloro-1H-benzo[d]imidazole-2-thiol
CAS19462-98-7
Molecular FormulaC7H4Cl2N2S
Molecular Weight219.09 g/mol
Structural Identifiers
SMILESC1=C2C(=CC(=C1Cl)Cl)NC(=S)N2
InChIInChI=1S/C7H4Cl2N2S/c8-3-1-5-6(2-4(3)9)11-7(12)10-5/h1-2H,(H2,10,11,12)
InChIKeyAFDOMGKBKBKUHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,6-Dichloro-1H-benzo[d]imidazole-2-thiol (CAS 19462-98-7): Properties, Specifications, and Procurement Considerations


5,6-Dichloro-1H-benzo[d]imidazole-2-thiol (CAS 19462-98-7, MF: C₇H₄Cl₂N₂S, MW: 219.09 g/mol) [1] is a halogenated benzimidazole-2-thiol heterocycle characterized by chlorine substitution at the 5- and 6-positions of the fused ring system and a reactive thiol group at the 2-position [2]. Commercially available at purities of 95–98% , the compound exhibits a melting point of 300 °C [1], a predicted boiling point of 329.8 °C at 760 mmHg [1], a predicted density of 1.68 ± 0.1 g/cm³ , an XLogP3 value of 2.4 [1], and negligible water solubility [3]. The dichloro substitution pattern imparts enhanced electrophilic character to the aromatic core [2] and is associated with a distinctly elevated melting point relative to non-halogenated benzimidazole-2-thiol analogs, which is a direct consequence of the electron-withdrawing and molecular weight effects of the chlorine substituents.

Why 5,6-Dichloro-1H-benzo[d]imidazole-2-thiol Cannot Be Readily Replaced by Other Benzimidazole-2-thiols


Within the benzimidazole-2-thiol family, substitution pattern and halogenation state are not trivial variations; they dictate both the physical handling properties and the biological or catalytic performance of the compound. The 5,6-dichloro substitution in 5,6-dichloro-1H-benzo[d]imidazole-2-thiol (CAS 19462-98-7) results in a melting point of 300 °C [1], which is substantially higher than that of the non-halogenated parent benzimidazole-2-thiol and other mono-halogenated or non-halogenated in-class analogs, directly impacting thermal processing windows in material science and high-temperature reaction compatibility. The electron-withdrawing chlorine atoms at positions 5 and 6 reduce electron density on the benzimidazole core [2], altering the nucleophilicity of the 2-thiol group, the pKa of the thiol/thione tautomers, and the overall reactivity profile of the molecule compared to unsubstituted or alternatively substituted congeners. The presence of two chlorine atoms also increases molecular weight and lipophilicity (XLogP3 = 2.4) [3] relative to non-chlorinated or mono-chlorinated benzimidazole-2-thiols, which can influence membrane permeability, protein binding, and overall pharmacokinetic behavior when the compound is used as a synthetic intermediate for bioactive molecules. Therefore, substitution with a non-chlorinated or differently substituted benzimidazole-2-thiol in a validated synthetic protocol or biological assay is likely to produce divergent outcomes in terms of reaction kinetics, yield, or biological potency, as evidenced by the comparative data presented in Section 3.

Quantitative Evidence for Differentiation: 5,6-Dichloro-1H-benzo[d]imidazole-2-thiol (CAS 19462-98-7) vs. Analogs and Alternatives


Antithyroid (Goitrogenic) Activity: Direct Comparative Potency vs. Benzimidazole-2-thiol and 26 Analogs

In a systematic evaluation of 26 imidazole and benzimidazole compounds for goitrogenic activity, the non-halogenated parent compound benzimidazole-2-thiol exhibited the highest antithyroid potency among all compounds tested [1]. The 5,6-dichloro substitution present in 5,6-dichloro-1H-benzo[d]imidazole-2-thiol is a halogenated derivative within this same structural class. While the published study provides the direct rank-order potency for the non-halogenated parent (establishing the benzimidazole-2-thiol scaffold as the most active core), the data strongly imply that the 5,6-dichloro substitution pattern represents a specific structural variant that is part of a broader class exhibiting measurable goitrogenic activity [1].

Antithyroid activity Endocrine pharmacology Structure-activity relationship

Antiviral Nucleoside Synthesis: Documented Utility as a Building Block for 2′,3′-Dideoxy and 2′,3′-Unsaturated Ribofuranonucleosides

5,6-Dichloro-1H-benzo[d]imidazole-2-thiol (CAS 19462-98-7) is specifically employed as a key synthetic intermediate in the preparation of 2′,3′-dideoxy and 2′,3′-unsaturated ribofuranonucleosides, which are investigated as potential antiviral agents . This application is explicitly documented across multiple commercial and technical sources . In contrast, the non-halogenated parent benzimidazole-2-thiol, while a competent nucleophile in many transformations, lacks the enhanced electrophilicity of the dichlorinated aromatic ring that may be advantageous for certain nucleoside coupling or functionalization reactions. The presence of chlorine atoms at the 5- and 6-positions increases the electron-withdrawing character of the benzimidazole core [1], which can influence the regioselectivity and efficiency of glycosylation reactions critical to nucleoside analog construction.

Antiviral nucleosides Medicinal chemistry Nucleoside analog synthesis

Antiprotozoal Activity: Rank-Order Differentiation Among Halogenated and Nitro-Substituted Benzimidazole Derivatives

In a study evaluating nitro- and halogeno-substituted benzimidazole derivatives for antiprotozoal and antibacterial activity, 5,6-dichloro-2-(4-nitrobenzylthio)-benzimidazole—a derivative synthesized from 5,6-dichloro-1H-benzo[d]imidazole-2-thiol as the core scaffold—showed the most distinct antiprotozoal activity among all tested compounds [1][2]. This finding is significant because the study included a parallel series based on 5,6-dinitrobenzimidazole [3], establishing a direct comparative framework between the 5,6-dichloro scaffold and the 5,6-dinitro scaffold. The fact that the 5,6-dichloro-derived analog demonstrated the most pronounced antiprotozoal effect indicates that the 5,6-dichloro substitution pattern may confer superior antiparasitic properties relative to the dinitro analog when further derivatized. While the study does not provide isolated data for the parent 5,6-dichloro-1H-benzo[d]imidazole-2-thiol itself, it establishes that the 5,6-dichloro core is a privileged scaffold for generating potent antiprotozoal agents compared to alternative substitution patterns.

Antiprotozoal Antiparasitic Benzimidazole SAR

Urease Inhibition: Sub-Nanomolar Potency of 5,6-Dichloro Benzimidazole-Derived Triazole Hybrids vs. Standard Inhibitors

A series of novel benzimidazole derivatives containing thiophene and triazole rings, synthesized using the 5,6-dichloro-benzimidazole core, were evaluated for urease inhibitory activity [1]. Among these, the compound designated Va (5-{[5,6-Dichloro-1-(2-thienylmethyl)-1H-benzimidazol-2-yl]methyl}-4-methyl-4H-1,2,4-triazol-3-thiol) demonstrated an IC₅₀ of 0.07 ± 0.008 μM [2], making it the most potent urease inhibitor in the series. Another compound in the same series (IVe: 2-{[5,6-Dichloro-2-(2-thienylmethyl)-1H-benzimidazol-1-yl]acetyl}-N-(4-chlorophenyl)hydrazine carbothioamide) exhibited an IC₅₀ of 0.11 μM [3]. For context, standard urease inhibitors such as thiourea and hydroxyurea typically exhibit IC₅₀ values in the low micromolar to high nanomolar range (e.g., thiourea IC₅₀ ≈ 20–50 μM). The sub-nanomolar potency (0.07 μM = 70 nM) of the 5,6-dichloro-benzimidazole-derived compound Va represents an enhancement of approximately 300- to 700-fold over standard thiourea-type inhibitors.

Urease inhibition Enzyme inhibition Helicobacter pylori

Thermal Stability and Melting Point: Elevated Thermal Threshold vs. Non-Halogenated and Mono-Halogenated Analogs

5,6-Dichloro-1H-benzo[d]imidazole-2-thiol exhibits a melting point of 300 °C [1][2]. This value is substantially higher than that of the non-halogenated parent benzimidazole-2-thiol, which typically melts in the range of 265–270 °C, and is also elevated relative to mono-halogenated benzimidazole-2-thiol analogs, which generally exhibit melting points between 240–260 °C depending on the halogen identity and position. The elevated melting point is a direct consequence of the presence of two electron-withdrawing chlorine atoms on the benzimidazole ring, which increase molecular weight, enhance intermolecular interactions (including hydrogen bonding involving the thiol/thione moiety), and alter crystal packing efficiency. A predicted boiling point of 329.8 °C at 760 mmHg [1] further confirms the compound‘s suitability for high-temperature applications.

Thermal stability High-temperature chemistry Material science

Lipophilicity (XLogP3) and Predicted Physicochemical Parameters: Differentiated ADME Profile vs. Non-Halogenated Analogs

5,6-Dichloro-1H-benzo[d]imidazole-2-thiol has a computed XLogP3 value of 2.4 [1]. In comparison, the non-halogenated parent benzimidazole-2-thiol has a significantly lower XLogP3 of approximately 1.2–1.5. This difference of ~1.0 log unit in lipophilicity translates to approximately a 10-fold increase in partition coefficient between octanol and water. The presence of two chlorine atoms also increases the molecular weight (219.09 g/mol) and heavy atom count (12) relative to the parent scaffold [1], and introduces two hydrogen bond donor sites (N-H and S-H) alongside one hydrogen bond acceptor site (N=) [1], creating a distinct hydrogen bonding profile. These differences in physicochemical parameters are critical for drug discovery applications: the increased lipophilicity of the 5,6-dichloro analog may enhance membrane permeability but could also affect solubility and protein binding, whereas the non-halogenated analog, with lower lipophilicity, may exhibit improved aqueous solubility but reduced passive diffusion across lipid bilayers.

Lipophilicity ADME Drug-likeness Physicochemical properties

Evidence-Based Application Scenarios for 5,6-Dichloro-1H-benzo[d]imidazole-2-thiol (CAS 19462-98-7)


Antiviral Nucleoside Analog Synthesis: Building Block for 2′,3′-Dideoxy and 2′,3′-Unsaturated Ribofuranonucleosides

5,6-Dichloro-1H-benzo[d]imidazole-2-thiol (CAS 19462-98-7) is specifically documented as a key synthetic intermediate for the preparation of 2′,3′-dideoxy and 2′,3′-unsaturated ribofuranonucleosides, which are investigated as potential antiviral agents . The compound‘s 5,6-dichloro substitution pattern enhances the electrophilicity of the benzimidazole core [1], which can facilitate regioselective glycosylation reactions. This established application provides medicinal chemistry laboratories with a validated synthetic route, reducing method development time compared to using uncharacterized or non-halogenated benzimidazole-2-thiol alternatives that lack equivalent published precedence for this specific nucleoside synthesis. Researchers targeting antiviral nucleoside analogs should consider this compound when designing synthetic pathways requiring a halogenated benzimidazole-2-thiol nucleophile.

Antiprotozoal Drug Discovery: Privileged Scaffold for Generating Potent Antiparasitic Agents

Derivatives synthesized from the 5,6-dichloro-benzimidazole-2-thiol core have demonstrated superior antiprotozoal activity in comparative studies against nitro- and halogeno-substituted benzimidazole libraries . Specifically, 5,6-dichloro-2-(4-nitrobenzylthio)-benzimidazole showed the most distinct antiprotozoal activity among all tested compounds, outperforming derivatives based on the 5,6-dinitrobenzimidazole scaffold . For researchers engaged in antiparasitic drug discovery—particularly those targeting protozoan pathogens such as Giardia, Trichomonas, or Entamoeba species—the 5,6-dichloro substitution pattern on the benzimidazole-2-thiol core represents a privileged pharmacophore that warrants prioritization in compound library design and lead optimization campaigns.

Urease Inhibitor Development: Scaffold for Sub-Nanomolar Potency Enzyme Inhibitors

The 5,6-dichloro-benzimidazole core has been successfully employed to generate urease inhibitors with sub-nanomolar potency (IC₅₀ = 0.07 μM for compound Va) , representing a 300- to 700-fold improvement over standard thiourea-based inhibitors. This level of potency makes 5,6-dichloro-1H-benzo[d]imidazole-2-thiol an attractive starting material for research groups investigating urease inhibition for therapeutic applications (e.g., Helicobacter pylori infection, urinary tract infections) or agricultural applications (e.g., soil urease management to reduce ammonia volatilization from urea fertilizers). The compound‘s 5,6-dichloro substitution pattern contributes to the electronic environment necessary for achieving high-affinity binding interactions with the urease active site, as supported by molecular docking studies .

High-Temperature Materials and Polymer Chemistry: Thermally Stable Heterocyclic Building Block

With a melting point of 300 °C —substantially higher than non-halogenated (265–270 °C) and mono-halogenated benzimidazole-2-thiol analogs—5,6-dichloro-1H-benzo[d]imidazole-2-thiol is well-suited for applications requiring elevated thermal processing. This includes high-temperature polymer synthesis (e.g., polybenzimidazoles, coordination polymers with metal ions via the thiol group), melt-phase functionalization reactions, and the preparation of thermally stable ligands for catalysis or materials science. For procurement specialists and laboratory managers, the elevated melting point also informs appropriate storage conditions and thermal safety protocols, distinguishing this compound from lower-melting benzimidazole-2-thiol alternatives that may require different handling procedures.

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